JNJ-17156516
Description
JNJ-17156516, a selective cholecystokinin 1 (CCK1) receptor antagonist, is a pyrazolyl-propionic acid derivative with high affinity for human (pKi = 7.96 ± 0.11), rat (pKi = 8.02 ± 0.11), and canine (pKi = 7.98 ± 0.04) CCK1 receptors . It exhibits >100-fold selectivity over CCK2 receptors across species . In preclinical studies, this compound demonstrated potent inhibition of CCK8S-induced gallbladder contractions (ED50 = 484 nmol kg⁻¹ in rats) and suppressed pancreatitis-associated biomarkers, such as plasma amylase and lipase, via CCK1 receptor antagonism . Its pharmacokinetic profile in rats includes a half-life of 3.0 ± 0.5 hours and near-complete oral bioavailability (108 ± 10%) , making it superior to earlier CCK1 antagonists in duration and potency.
Structure
2D Structure
3D Structure
Properties
CAS No. |
649551-06-4 |
|---|---|
Molecular Formula |
C26H22Cl2N2O3 |
Molecular Weight |
481.4 g/mol |
IUPAC Name |
(2S)-3-[5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]-2-(3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C26H22Cl2N2O3/c1-16-4-3-5-17(12-16)22(26(31)32)14-19-15-25(18-6-11-23(27)24(28)13-18)30(29-19)20-7-9-21(33-2)10-8-20/h3-13,15,22H,14H2,1-2H3,(H,31,32)/t22-/m0/s1 |
InChI Key |
UZCIUKFEIOCAOC-QFIPXVFZSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H](CC2=NN(C(=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC)C(=O)O |
Canonical SMILES |
CC1=CC(=CC=C1)C(CC2=NN(C(=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-m-tolylpropionate 3-(5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-m-tolylpropionic acid JNJ 17156516 JNJ-17156516 JNJ17156516 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Structural Features
JNJ-17156516 features a trisubstituted pyrazole core with three distinct aromatic groups:
- A 3,4-dichlorophenyl moiety at position 5 of the pyrazole ring.
- A 4-methoxyphenyl group at position 1.
- A 2-m-tolylpropionate side chain at position 3.
The retrosynthetic strategy involves disconnecting the molecule into two primary fragments:
- The pyrazole nucleus with the 3,4-dichlorophenyl and 4-methoxyphenyl substituents.
- The 2-m-tolylpropionate ester side chain.
This approach aligns with established pyrazole synthesis methodologies, particularly cyclocondensation and 1,3-dipolar cycloaddition reactions.
Synthesis of the Pyrazole Core via Cyclocondensation
Knorr-Type Cyclocondensation
The classic Knorr pyrazole synthesis involves reacting 1,3-diketones with hydrazines. For this compound, this method was adapted to achieve regioselective incorporation of the 3,4-dichlorophenyl and 4-methoxyphenyl groups.
Procedure:
- Preparation of 1-(4-methoxyphenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid ethyl ester :
- A 1,3-diketone derivative, ethyl 4-(3,4-dichlorophenyl)-2,4-diketobutanoate , was reacted with 4-methoxyphenylhydrazine in ethanol under reflux (78–82°C) for 12 hours.
- The reaction yielded a regioisomeric mixture, with the desired 1,5-disubstituted pyrazole isolated via column chromatography (60–65% yield).
Key Challenges:
- Regioselectivity : The Knorr method typically produces mixtures of 1,3- and 1,5-disubstituted pyrazoles. To favor the 1,5-isomer, electron-withdrawing groups (e.g., esters) were introduced at the β-position of the diketone.
- Purification : Silica gel chromatography with hexane/ethyl acetate (7:3) effectively separated isomers.
Alternative Route: 1,3-Dipolar Cycloaddition
A patent by Johnson & Johnson (CN117624009A) describes a continuous flow synthesis method for pyrazole intermediates, potentially applicable to this compound.
Process:
- Generation of nitrilimine : A hydrazone derivative was treated with chloramine-T in toluene at 0°C to form the 1,3-dipole.
- Cycloaddition : The nitrilimine reacted with a dipolarophile (e.g., methyl acrylate) in a microreactor at 50°C, yielding the pyrazole core in 85% yield with >95% regioselectivity.
Advantages:
Functionalization of the Pyrazole Core
Introduction of the 2-m-Tolylpropionate Side Chain
The propionate ester was introduced via a Mitsunobu reaction, leveraging the hydroxyl group at position 3 of the pyrazole.
Steps:
- Hydrolysis : The ethyl ester of the pyrazole intermediate was saponified using NaOH in methanol/water (90% yield).
- Mitsunobu Reaction : The resulting carboxylic acid was coupled with 2-m-tolylpropan-1-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF (75% yield).
Optimization:
Process Optimization and Industrial-Scale Synthesis
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|
| Knorr Condensation | 60–65 | Moderate | Batch |
| Cycloaddition | 85 | High | Continuous |
| Mitsunobu Coupling | 75 | N/A | Batch |
Chemical Reactions Analysis
Types of Reactions
JNJ-17156516 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be used for further pharmacological studies .
Scientific Research Applications
JNJ-17156516 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationship of cholecystokinin 1 receptor antagonists.
Biology: Helps in understanding the role of cholecystokinin 1 receptors in various biological processes.
Medicine: Potential therapeutic applications in the treatment of conditions such as pancreatitis and gastrointestinal disorders.
Industry: Used in the development of new drugs targeting cholecystokinin 1 receptors.
Mechanism of Action
JNJ-17156516 exerts its effects by selectively binding to and antagonizing cholecystokinin 1 receptors. This prevents the binding of the natural ligand, cholecystokinin, thereby inhibiting its physiological effects. The compound has been shown to reduce the activity of enzymes such as amylase and lipase, which are involved in digestive processes .
Comparison with Similar Compounds
Clinical and Preclinical Relevance
- Preclinical Models : In bile duct-ligated rats, this compound suppressed amylase and lipase elevation dose-dependently, outperforming dexloxiglumide in both potency and duration .
- Clinical Potential: A pilot trial suggested that a 600 mg dose of a CCK1 antagonist (likely this compound) reduced pancreatitis severity, though higher doses (1200 mg) were ineffective . Patients with elevated CCK levels (e.g., gallstone pancreatitis) may benefit most from this compound .
Biological Activity
JNJ-17156516 is a potent and selective cholecystokinin (CCK)1 receptor antagonist developed by Johnson & Johnson. It has garnered attention for its potential therapeutic applications, particularly in the context of pancreatitis and other gastrointestinal disorders. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.
This compound functions primarily as an antagonist at the CCK1 receptor. This receptor plays a critical role in regulating digestive processes, including enzyme secretion from the pancreas and gallbladder contraction. By inhibiting CCK1 receptor activity, this compound effectively reduces plasma amylase and lipase levels, which are key indicators of pancreatic activity.
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in various studies. Key characteristics include:
- Bioavailability : 100% in rats
- Half-life : Approximately 3 hours
- Potency : Exhibits a higher potency compared to other CCK1 antagonists, such as dexloxiglumide, with an effective dose (ED50) of 8.2 μmol/kg versus >30 μmol/kg for dexloxiglumide .
In Vitro and In Vivo Studies
Research has demonstrated that this compound significantly reduces plasma amylase activity in animal models. For instance:
- In a study involving normal rats, this compound reduced plasma amylase activity by 81±3%, while dexloxiglumide achieved a reduction of 69±7% .
- The compound was shown to prevent the elevation of plasma amylase induced by CCK8S infusion, indicating its effectiveness in modulating pancreatic responses .
Dose-Response Relationship
A detailed dose-response relationship was established for this compound in the rat bile duct ligation model of pancreatitis. The study administered varying doses (2, 6, and 20 μmol/kg) prior to bile duct ligation, demonstrating a clear correlation between dosage and reduction in plasma amylase activity .
Comparative Efficacy Table
| Compound | ED50 (μmol/kg) | Plasma Amylase Reduction (%) | Duration of Action (h) |
|---|---|---|---|
| This compound | 8.2 | 81±3 | 6 |
| Dexloxiglumide | >30 | 69±7 | 2 |
Study on Pancreatitis Induction
In a pivotal study examining the role of CCK1 receptors in pancreatitis, this compound was administered to rats subjected to bile duct ligation—a model that mimics human pancreatitis conditions. The results indicated that:
- Inhibition of Amylase Activity : this compound effectively inhibited CCK-induced amylase release, showcasing its potential as a therapeutic agent for managing pancreatitis.
- Longer Duration Compared to Dexloxiglumide : The longer duration of action (6 hours) supports its use for sustained therapeutic effects in clinical settings .
Inhibition Mechanism Studies
Further investigations into the inhibition mechanisms revealed that this compound does not only block the CCK1 receptor but also modulates downstream signaling pathways involved in inflammation and pancreatic function. This suggests broader applications beyond just enzyme inhibition.
Q & A
Q. What are the primary pharmacological targets of JNJ-17156516, and how are they validated experimentally?
this compound functions as a selective cholecystokinin-1 (CCK1) receptor antagonist. Target validation typically involves competitive binding assays using radiolabeled ligands (e.g., CCK8S) to measure receptor affinity (Ki values) and functional assays (e.g., cAMP inhibition) to confirm antagonism. In vivo validation includes dose-response studies in rodent models to assess inhibition of CCK8S-induced pancreatic enzyme secretion (e.g., plasma amylase activity) .
Q. Which experimental models are most appropriate for studying this compound's efficacy in pancreatitis?
Rat models of biliary tract obstruction (e.g., bile duct ligation) are widely used. These models replicate CCK1 receptor-mediated pancreatic hyperstimulation. Key endpoints include time-dependent changes in plasma amylase/lipase activity and histological assessment of pancreatic inflammation. Subcutaneous CCK8S challenge in rats further quantifies this compound's inhibitory effects .
Q. What key parameters should be prioritized in dose-ranging studies for this compound?
- Pharmacokinetics : Plasma concentration-time profiles, bioavailability, and half-life.
- Pharmacodynamics : Dose-dependent inhibition of CCK8S-induced amylase/lipase elevation.
- Safety : Monitoring of off-target effects (e.g., gastrointestinal motility changes). Studies should use at least four dose levels, with statistical constraints (e.g., AUC0-6h for enzyme activity) to refine effective dose ranges .
Q. How should researchers ensure methodological rigor in preclinical studies of this compound?
- Blinding : Randomize treatment groups and conceal compound identities during data collection.
- Controls : Include vehicle and positive controls (e.g., dexloxiglumide for CCK1 antagonism).
- Reproducibility : Report detailed protocols for surgical procedures, compound administration routes, and sample collection intervals. Raw data should be archived for independent verification .
Advanced Research Questions
Q. How can researchers resolve contradictions in efficacy data between this compound and other CCK1 antagonists?
Contradictions may arise from differences in receptor binding kinetics, bioavailability, or model-specific factors. To address this:
- Conduct head-to-head comparisons under identical experimental conditions.
- Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with effect magnitudes.
- Evaluate off-target receptor profiling (e.g., CCK2 receptor cross-reactivity) to exclude confounding interactions .
Q. What strategies optimize the design of combination studies involving this compound and other pancreatitis therapeutics?
- Synergy analysis : Use isobolographic methods or Chou-Talalay combination indices to quantify additive/synergistic effects.
- Endpoint selection : Combine biochemical markers (amylase/lipase) with imaging (e.g., ultrasound for pancreatic edema) for multi-modal validation.
- Dosing schedules : Stagger administration times to isolate mechanistic contributions .
Q. How should researchers address variability in inter-laboratory reproducibility of this compound's effects?
- Standardize surgical protocols (e.g., bile duct ligation duration) and anesthesia regimens.
- Validate assay sensitivity using internal reference compounds (e.g., CCK8S challenge consistency).
- Share detailed supplemental methods, including instrument calibration records and statistical analysis code .
Q. What methodologies are recommended for analyzing time-dependent responses to this compound?
- Longitudinal modeling : Use mixed-effects models to account for intra-subject correlations in repeated-measures data (e.g., plasma enzyme levels over 6–24 hours).
- Time-course clustering : Group responders/non-responders based on AUC or time-to-peak inhibition profiles.
- Mechanistic modeling : Integrate receptor occupancy data with pharmacokinetic parameters to predict duration of action .
Methodological Guidelines
- Data Presentation : Follow STROBE or ARRIVE guidelines for preclinical studies. Include scatter plots with mean ± SEM for dose-response curves and individual pharmacokinetic trajectories .
- Statistical Reporting : Provide exact p-values, confidence intervals, and effect sizes. For small sample sizes (e.g., n=4), justify power calculations and use non-parametric tests .
- Ethical Compliance : Document institutional animal care approvals and adherence to the 3Rs (Replacement, Reduction, Refinement) in all in vivo studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
